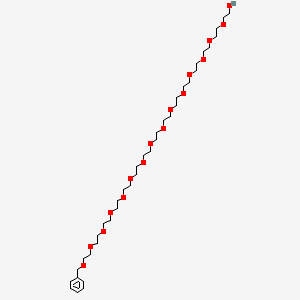

Benzyl-PEG15-alcohol

CAS No.:

Cat. No.: VC16018905

Molecular Formula: C37H68O16

Molecular Weight: 768.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H68O16 |

|---|---|

| Molecular Weight | 768.9 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C37H68O16/c38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33-52-34-35-53-36-37-4-2-1-3-5-37/h1-5,38H,6-36H2 |

| Standard InChI Key | JSGKVATYSUTZRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Introduction

Structural Characteristics of Benzyl-PEG15-Alcohol

Molecular Architecture

Benzyl-PEG15-alcohol consists of three primary components:

-

Benzyl group: A phenyl ring (-C₆H₅) attached to a methylene group (-CH₂-), derived from benzyl alcohol (C₆H₅CH₂OH) .

-

PEG15 chain: A polymer of 15 repeating ethylene oxide units (-CH₂CH₂O-), providing hydrophilicity and solubility.

-

Linkage: Typically an ether bond (-O-) connecting the benzyl group to the PEG chain.

The structure can be represented as:

C₆H₅CH₂-O-(CH₂CH₂O)₁₅-H

Physicochemical Properties

*Calculated based on PEG15 (15 × 44.05 g/mol) + benzyl alcohol (108.14 g/mol).

The PEG chain enhances solubility in aqueous and polar solvents, addressing the inherent hydrophobicity of benzyl alcohol .

Synthesis and Modification

Synthetic Routes

Benzyl-PEG15-alcohol is typically synthesized via etherification or esterification:

-

Etherification: Benzyl alcohol reacts with PEG15-tosylate or PEG15-mesylate in the presence of a base (e.g., NaOH), forming an ether bond .

-

Esterification: Benzyl alcohol’s hydroxyl group reacts with PEG15-carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide).

Example Reaction:

Purification and Characterization

-

Purification: Dialysis or size-exclusion chromatography removes unreacted PEG or benzyl alcohol.

-

Characterization:

Functional Properties and Mechanisms

Solubility Enhancement

The PEG15 chain imparts amphiphilicity, enabling Benzyl-PEG15-alcohol to:

-

Solubilize hydrophobic drugs in aqueous media (e.g., injectables).

Stabilization and Preservation

Like benzyl alcohol, the compound may exhibit antimicrobial properties, though its efficacy depends on the PEG chain’s steric effects .

Biocompatibility

PEG’s non-immunogenic nature makes Benzyl-PEG15-alcohol suitable for:

-

Protein conjugation (PEGylation).

-

Drug delivery systems (e.g., liposomes).

Applications in Industry and Research

Pharmaceutical Formulations

-

Drug Delivery: Enhances solubility of poorly water-soluble APIs (e.g., paclitaxel analogs).

-

Preservative: Potential alternative to benzyl alcohol in multidose vaccines .

Industrial Uses

-

Surfactants: Stabilizes oil-in-water emulsions in agrochemicals.

-

Polymer Chemistry: Serves as a initiator in PEG-based polymer synthesis.

Biomedical Research

-

Protein Modification: Reduces immunogenicity of therapeutic proteins.

-

Nanoparticle Functionalization: Improves circulation time of nanocarriers.

Analytical and Regulatory Considerations

Quality Control

-

Chromatography: HPLC or GC-MS detects residual benzyl alcohol or PEG impurities .

-

Spectroscopy: FT-IR confirms functional groups.

Challenges and Future Directions

Stability Issues

-

Oxidation: Benzyl groups may oxidize to benzaldehyde, necessitating antioxidant additives .

-

Hydrolysis: Ester-linked derivatives are prone to degradation in acidic/basic conditions.

Research Opportunities

-

Targeted Drug Delivery: Conjugation with ligands (e.g., folate) for cancer therapy.

-

Green Chemistry: Developing solvent-free synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume